Diethyl(3-pyridyl)borane

Catalog No.
S709585
CAS No.
89878-14-8
M.F
C9H14BN
M. Wt
147.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(3-pyridyl)borane

CAS Number

89878-14-8

Product Name

Diethyl(3-pyridyl)borane

IUPAC Name

diethyl(pyridin-3-yl)borane

Molecular Formula

C9H14BN

Molecular Weight

147.03 g/mol

InChI

InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3

InChI Key

OJKBCQOJVMAHDX-UHFFFAOYSA-N

SMILES

B(CC)(CC)C1=CN=CC=C1

Canonical SMILES

B(CC)(CC)C1=CN=CC=C1

The exact mass of the compound Diethyl(3-pyridyl)borane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl(3-pyridyl)borane (CAS 89878-14-8) is a highly versatile organoboron reagent primarily utilized for the introduction of 3-pyridyl motifs via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Unlike standard boronic acids, this dialkylborane derivative exhibits distinct solubility profiles and reactivity, making it particularly valuable in the synthesis of complex pharmaceutical intermediates, such as abiraterone acetate and various CNS agents. Its crystalline nature and defined stoichiometry alleviate many of the handling and reproducibility issues associated with traditional pyridylboronic acids, establishing it as a preferred precursor for large-scale industrial manufacturing and sensitive heterobiaryl syntheses [1].

Attempting to substitute diethyl(3-pyridyl)borane with the more common 3-pyridylboronic acid often leads to significant process variations and yield reductions. Free 3-pyridylboronic acid is notoriously prone to protodeboronation and readily dehydrates to form variable mixtures of the free acid and its trimeric boroxin anhydride. This variable stoichiometry complicates precise molar dosing on a manufacturing scale, often requiring excess reagent that complicates downstream purification. Furthermore, in specific steroidal and heterobiaryl cross-couplings, the use of boronic acids or boroxins can result in slower reaction kinetics, higher levels of homocoupled dimer impurities, and substantially lower isolated yields compared to the highly active and stoichiometrically precise diethyl(3-pyridyl)borane [1].

Superior Cross-Coupling Yields in Heterobiaryl Synthesis

In the synthesis of 3-pyridyl biaryl systems, diethyl(3-pyridyl)borane frequently outperforms its boroxin counterpart. Direct comparative studies demonstrate that palladium-catalyzed cross-couplings using diethyl(3-pyridyl)borane achieve significantly higher isolated yields. For example, the synthesis of specific heterobiaryl scaffolds achieved an 84% yield using the diethylborane reagent, compared to only 69% when using 3-pyridylboroxin under optimized conditions [1]. Similar double-digit yield improvements were observed across multiple aryl halide substrates.

Evidence DimensionIsolated yield of 3-pyridyl biaryl products
Target Compound Data84% to 85% yield depending on the specific aryl halide
Comparator Or Baseline69% to 72% yield using 3-pyridylboroxin
Quantified Difference12–15% absolute yield increase across multiple substrates
ConditionsPalladium-catalyzed Suzuki cross-coupling with aryl halides

Higher coupling efficiency directly translates to reduced raw material costs and simpler purification in API intermediate synthesis.

Enhanced Yield in Steroidal API Manufacturing (Abiraterone Acetate)

The choice of boron reagent is critical in the commercial synthesis of the prostate cancer drug abiraterone acetate. When coupling a prasterone-derived vinyl triflate, the use of diethyl(3-pyridyl)borane in the presence of Pd(PPh3)2Cl2 affords the desired steroidal intermediate in an 84% isolated yield. In contrast, substituting this reagent with standard 3-pyridylboronic acid under similar Suzuki coupling conditions yields only 67% of the target compound, while alternative halide substrates (e.g., vinyl iodide) further depress the yield to 57% and increase dimer impurities [1].

Evidence DimensionIsolated yield of abiraterone acetate intermediate
Target Compound Data84% yield
Comparator Or Baseline67% yield using 3-pyridylboronic acid
Quantified Difference17% absolute yield increase in the critical Suzuki coupling step
ConditionsPalladium-catalyzed cross-coupling with steroidal vinyl triflate

A 17% yield increase in the final coupling step of a high-value API drastically reduces the cost of goods sold (COGS) for commercial pharmaceutical production.

Large-Scale Process Stability and Stoichiometric Control

A major limitation of pyridylboronic acids in industrial settings is their tendency to form variable mixtures of free acid and boroxin anhydrides, complicating precise molar dosing. Diethyl(3-pyridyl)borane overcomes this by forming a stable, crystalline solid with strictly defined stoichiometry. During the multi-kilogram synthesis of the CNS agent OSU 6162, cryogenic lithium-halogen exchange followed by transmetalation with diethylmethoxyborane yielded crystalline diethyl(3-pyridyl)borane in a highly reproducible 75–80% yield on a 200-kg input scale. This bulk availability and stability were cited as critically dependent factors for the success of the subsequent large-scale Suzuki reactions [1].

Evidence DimensionScale-up reproducibility and physical form
Target Compound DataReproducible 75–80% isolation yield of crystalline material on 200-kg scale
Comparator Or Baseline3-Pyridylboronic acid (prone to variable anhydride formation and protodeboronation)
Quantified DifferenceEnsures precise 1:1 stoichiometry and stable crystalline isolation at the 200-kg scale
ConditionsIndustrial-scale batch synthesis and isolation

Predictable stoichiometry and crystalline stability are critical for strict quality control and reproducible dosing in multi-kilogram pharmaceutical manufacturing.

Commercial Production of Abiraterone Acetate

Directly leveraging its superior 84% coupling yield with steroidal vinyl triflates compared to boronic acid alternatives, making it the premier choice for manufacturing this critical prostate cancer API [1].

Large-Scale Synthesis of CNS Agents

Ideal for multi-kilogram production workflows (e.g., OSU 6162) where the crystalline stability and precise stoichiometry of the dialkylborane prevent the dosing errors common with boroxin-forming boronic acids[2].

High-Efficiency Heterobiaryl Library Synthesis

Recommended for discovery chemistry and library generation where maximizing isolated yields of 3-pyridyl biaryls is required, consistently outperforming 3-pyridylboroxin by 12-15% in standard Pd-catalyzed conditions [3].

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 51 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 49 of 51 companies with hazard statement code(s):;
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

89878-14-8

Wikipedia

Diethyl(3-pyridyl)borane

Dates

Last modified: 08-15-2023

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